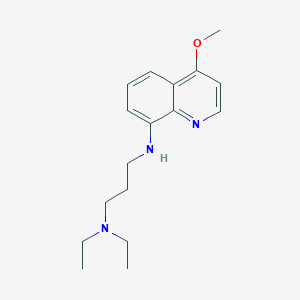![molecular formula C18H21N5O5 B13996465 ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate CAS No. 83269-04-9](/img/structure/B13996465.png)
ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CARBAMIC ACID,[6-AMINO-5-NITRO-4-[(2-OXO-4-PHENYLBUTYL)AMINO]-2-PYRIDINYL]-, ETHYL ESTER(9CI) is a complex organic compound with a unique structure that includes a pyridine ring, a nitro group, and an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CARBAMIC ACID,[6-AMINO-5-NITRO-4-[(2-OXO-4-PHENYLBUTYL)AMINO]-2-PYRIDINYL]-, ETHYL ESTER(9CI) typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Nitro Group: Nitration of the pyridine ring is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Attachment of the Phenylbutyl Group: The phenylbutyl group is introduced via a nucleophilic substitution reaction.
Formation of the Carbamic Acid Ester: The final step involves the reaction of the amine group with ethyl chloroformate to form the ethyl ester of carbamic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control of reaction conditions, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent.
Industry
Materials Science: Used in the development of novel materials with specific properties.
作用機序
The mechanism of action of CARBAMIC ACID,[6-AMINO-5-NITRO-4-[(2-OXO-4-PHENYLBUTYL)AMINO]-2-PYRIDINYL]-, ETHYL ESTER(9CI) involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the pyridine ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways.
類似化合物との比較
Similar Compounds
Carbamic Acid Derivatives: Compounds with similar structures but different functional groups.
Pyridine Derivatives: Compounds with modifications on the pyridine ring.
特性
CAS番号 |
83269-04-9 |
|---|---|
分子式 |
C18H21N5O5 |
分子量 |
387.4 g/mol |
IUPAC名 |
ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate |
InChI |
InChI=1S/C18H21N5O5/c1-2-28-18(25)22-15-10-14(16(23(26)27)17(19)21-15)20-11-13(24)9-8-12-6-4-3-5-7-12/h3-7,10H,2,8-9,11H2,1H3,(H4,19,20,21,22,25) |
InChIキー |
JDCMELLTUVTMCD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=NC(=C(C(=C1)NCC(=O)CCC2=CC=CC=C2)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,4-Dinitrophenyl)amino]ethyl acetate](/img/structure/B13996386.png)
![2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane](/img/structure/B13996394.png)
![2-[(2-Nitrophenanthridin-6-yl)amino]ethanol](/img/structure/B13996397.png)
![3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B13996415.png)
![3-{[2-(Dichloroamino)-2-methylpropoxy]carbonyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B13996419.png)
![4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13996420.png)



![5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13996454.png)
![n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-{[(4-chlorophenyl)sulfanyl]methyl}methanamine](/img/structure/B13996462.png)
![[5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate](/img/structure/B13996464.png)


